2,6-Diaminopurine arabinoside

Catalog No.
S1533318
CAS No.
34079-68-0
M.F
C10H14N6O4
M. Wt
282.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diaminopurine arabinoside

CAS Number

34079-68-0

Product Name

2,6-Diaminopurine arabinoside

IUPAC Name

(2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C10H14N6O4

Molecular Weight

282.26 g/mol

InChI

InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5-,6+,9-/m1/s1

InChI Key

ZDTFMPXQUSBYRL-FJFJXFQQSA-N

SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N

Synonyms

2,6-diamino-9 beta-arabinofuranosylpurine, 2,6-diaminopurine arabinoside, 2,6-diaminopurine-9-beta-D-arabinofuranoside, ara-DAP

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N)N
  • Antiviral research

    Some nucleoside analogues have shown promise in fighting viral infections. Researchers have investigated 2,6-diaminopurine-9-arabinoside for its potential antiviral properties, but more research is needed to determine its efficacy and safety PubChem: ).

  • Anticancer research

    Nucleoside analogues can also interfere with the growth and replication of cancer cells. 2,6-Diaminopurine-9-arabinoside has been explored for potential use in cancer treatment, but further studies are required SimSon Pharma: .

2,6-Diaminopurine arabinoside is a purine nucleoside derivative characterized by the presence of two amino groups at the 2 and 6 positions of the purine base. Its molecular formula is C₁₀H₁₄N₆O₄, and it has a molecular weight of 282.26 g/mol . This compound is notable for its structural similarity to adenosine and guanosine, which allows it to participate in various biochemical processes.

  • The mechanism by which 2,6-diAP exerts potential antiviral effects is still under investigation. Some theories suggest it may interfere with viral replication by mimicking natural nucleosides [].
  • Information on specific hazards associated with 2,6-diAP is limited. As with any new compound, researchers should handle it with care following general laboratory safety guidelines for potentially hazardous materials [].
Typical of nucleosides:

  • Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, facilitating modifications at the ribose moiety or the purine base.
  • Phosphorylation: It can be phosphorylated to form nucleotide analogs, which are important for studying biochemical pathways.
  • Hydrolysis: Under acidic or basic conditions, it may hydrolyze to yield 2,6-diaminopurine and arabinose .

This compound exhibits antiviral properties, particularly against canine herpesvirus type 1, making it relevant in veterinary medicine . It acts by mimicking natural nucleosides, thus interfering with viral replication. Additionally, its structural characteristics allow it to form stable hydrogen bonds with complementary nucleotides in nucleic acid structures .

The synthesis of 2,6-diaminopurine arabinoside can be achieved through various methods:

  • Enzymatic Synthesis: A two-step enzymatic process has been developed where purine nucleosides are converted into their arabinosyl derivatives. This method is efficient and environmentally friendly .
  • Chemical Synthesis: Traditional chemical methods involve the modification of existing nucleosides or purines through selective reactions that introduce the amino groups at the appropriate positions .

2,6-Diaminopurine arabinoside has several applications:

  • Antiviral Agent: It is primarily used in veterinary medicine for treating infections caused by canine herpesvirus type 1.
  • Research Tool: In molecular biology, it serves as a substrate for studying nucleic acid metabolism and interactions due to its structural similarity to natural nucleosides.
  • Potential Therapeutics: Its unique properties make it a candidate for developing new antiviral drugs targeting other viral infections.

Several compounds share structural similarities with 2,6-diaminopurine arabinoside. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
AdenosineRibose sugar with an amino groupNatural nucleoside involved in energy transfer
GuanosineRibose sugar with a carbonyl groupKey player in protein synthesis
2-AminoadenineSimilar purine structureExhibits different biological activity
9-(β-D-Arabinofuranosyl)adenineArabinose sugar with an adenine baseAntiviral activity similar to 2,6-diaminopurine

Uniqueness of 2,6-Diaminopurine Arabinoside

The distinct positioning of amino groups at both the 2 and 6 positions of the purine ring sets 2,6-diaminopurine arabinoside apart from other similar compounds. This configuration enhances its ability to form hydrogen bonds and interact effectively with various biological targets, contributing to its unique antiviral properties .

XLogP3

-1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

34079-68-0

Wikipedia

2-Imino-9-pentofuranosyl-2,9-dihydro-1H-purin-6-amine

Dates

Modify: 2023-08-15

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